molecular formula C30H50O2 B12320589 3,4-Seco-3,4-epoxyfriedelane-3-one

3,4-Seco-3,4-epoxyfriedelane-3-one

Cat. No.: B12320589
M. Wt: 442.7 g/mol
InChI Key: UYYLYVBSUPHXSX-UHFFFAOYSA-N
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Description

3,4-Seco-3,4-epoxyfriedelane-3-one is a natural product belonging to the class of triterpenoids. It is known for its unique structure and significant biological activities. This compound is a derivative of friedelin, a well-known triterpenoid, and is characterized by the presence of an epoxy group and a seco structure, which means it has a broken ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Seco-3,4-epoxyfriedelane-3-one typically involves the structural modification of natural triterpenoids. The process often includes the oxidation of friedelin to introduce the epoxy group and the cleavage of the ring system to form the seco structure. Specific reaction conditions, such as the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and solvents like dichloromethane, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Typically, the production involves multiple steps of chemical reactions, purification processes, and stringent control of reaction conditions to ensure the desired product’s yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Seco-3,4-epoxyfriedelane-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional epoxides or hydroxyl groups, while reduction can result in the opening of the epoxy ring to form diols .

Scientific Research Applications

3,4-Seco-3,4-epoxyfriedelane-3-one has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of triterpenoids and the effects of structural modifications on their chemical properties.

    Biology: Investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties. Research is ongoing to explore its efficacy in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-Seco-3,4-epoxyfriedelane-3-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For instance, its anti-inflammatory effects may result from inhibiting the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its seco structure and the presence of an epoxy group. These structural features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar triterpenoids .

Properties

IUPAC Name

2,5,8,8,11,14,20,21-octamethyl-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosan-18-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20-27(5)12-11-22-28(6,21(27)9-10-24(31)32-20)16-18-30(8)23-19-25(2,3)13-14-26(23,4)15-17-29(22,30)7/h20-23H,9-19H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYLYVBSUPHXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCC3C(C2CCC(=O)O1)(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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